molecular formula C24H32FNO3 B10841732 2-Fluorophenyl 4-(undecyloxy)phenylcarbamate

2-Fluorophenyl 4-(undecyloxy)phenylcarbamate

Cat. No.: B10841732
M. Wt: 401.5 g/mol
InChI Key: PDDXKUNCGFODGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluorophenyl 4-(undecyloxy)phenylcarbamate is a chemical compound with the molecular formula C24H32FNO3This compound is characterized by the presence of a fluorophenyl group and an undecyloxyphenyl group linked by a carbamate moiety .

Preparation Methods

The synthesis of 2-fluorophenyl 4-(undecyloxy)phenylcarbamate typically involves the reaction of 2-fluoroaniline with 4-(undecyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

2-fluorophenyl 4-(undecyloxy)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluorophenyl 4-(undecyloxy)phenylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound increases the levels of endocannabinoids, which can modulate pain and inflammation pathways. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .

Properties

Molecular Formula

C24H32FNO3

Molecular Weight

401.5 g/mol

IUPAC Name

(2-fluorophenyl) N-(4-undecoxyphenyl)carbamate

InChI

InChI=1S/C24H32FNO3/c1-2-3-4-5-6-7-8-9-12-19-28-21-17-15-20(16-18-21)26-24(27)29-23-14-11-10-13-22(23)25/h10-11,13-18H,2-9,12,19H2,1H3,(H,26,27)

InChI Key

PDDXKUNCGFODGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.